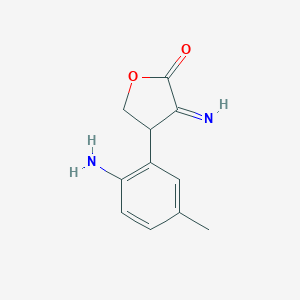![molecular formula C20H19N3O2S2 B292434 ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B292434.png)
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that combines phenyl, pyridinyl, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions.
Final esterification: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the pyridinylmethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate: Similar compounds include other thiophene derivatives with different substituents on the phenyl or pyridinyl groups.
5-Amino-pyrazoles: These compounds share some structural similarities and are also used in the synthesis of heterocyclic compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H19N3O2S2 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
ethyl 5-phenyl-2-(pyridin-3-ylmethylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-25-19(24)16-11-17(15-8-4-3-5-9-15)27-18(16)23-20(26)22-13-14-7-6-10-21-12-14/h3-12H,2,13H2,1H3,(H2,22,23,26) |
Clé InChI |
MSBOLPNHRZAJFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NCC3=CN=CC=C3 |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-chlorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292351.png)
![2-[2-(4-chlorophenyl)-7-oxo-3,4-diphenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B292352.png)
![ethyl (3E)-7-imino-2-oxo-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292353.png)
![(3E)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292358.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292359.png)
![ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292360.png)





![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(4-chlorophenyl)-3,4-dimethyl-7-(4-methyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292371.png)
![2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292373.png)
